4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a nitro group at the 5-position, a methyl group at the 4-position, and a boronic ester group at the 2-position of the pyridine ring. The boronic ester group is derived from 1,3,2-dioxaborolane, which is known for its stability and reactivity in various chemical transformations. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Nitration of 4-Methylpyridine: The starting material, 4-methylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position, yielding 4-methyl-5-nitropyridine.
Borylation: The 4-methyl-5-nitropyridine is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to form the desired boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and temperature control.
Catalyst Recovery and Recycling: Implementing methods for the recovery and recycling of palladium catalysts to reduce costs and environmental impact.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and Suzuki-Miyaura cross-coupling reactions.
Reducing Agents: Such as hydrogen gas or sodium borohydride for the reduction of the nitro group.
Bases: Such as potassium carbonate or sodium hydroxide for various reactions.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Biaryl Compounds: Formed by Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed by the hydrolysis of the boronic ester group.
Scientific Research Applications
4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Used in the synthesis of functional materials, such as polymers and organic electronic materials, due to its unique structural features.
Biological Studies: Employed in the study of biological systems, particularly in the development of probes and sensors for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of biological pathways.
Comparison with Similar Compounds
4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other similar compounds, such as:
4-Methyl-5-nitropyridine: Lacks the boronic ester group and is less versatile in cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the nitro and methyl groups, which may affect its reactivity and applications.
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the nitro group, which may influence its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-8-6-10(14-7-9(8)15(16)17)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURVFGFAIJWTDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=N2)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694474 |
Source
|
Record name | 4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264292-75-2 |
Source
|
Record name | 4-Methyl-5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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